molecular formula C19H17Cl2N5O2 B2556575 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-28-2

2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2556575
CAS RN: 876902-28-2
M. Wt: 418.28
InChI Key: DUMSVLAFGQXIHQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H17Cl2N5O2 and its molecular weight is 418.28. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition and Cellular Assays

  • Kinase Inhibition : Imidazo[4,5-h]isoquinolin-7,9-diones, sharing a similar imidazole core, have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, highlighting their potential in studying kinase inhibition mechanisms and developing therapeutic agents targeting specific kinases (Snow et al., 2002).

Chemical Synthesis and Reactivity

  • Precursors to Purine Analogs : The synthesis of disubstituted 1-benzylimidazoles as precursors to purine analogs demonstrates the versatility of imidazole derivatives in synthesizing complex organic structures, which could be fundamental in creating new molecules for research and therapeutic purposes (Alves, Proença, & Booth, 1994).

Luminescence Sensing

  • Luminescence Sensing : Imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating the potential use of imidazole derivatives in creating sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2,6-dichlorobenzylamine with 4,7-dimethyl-6-prop-2-enylpurine-2,6-dione followed by cyclization with formic acid to form the final product.", "Starting Materials": [ "2,6-dichlorobenzylamine", "4,7-dimethyl-6-prop-2-enylpurine-2,6-dione", "formic acid" ], "Reaction": [ "Step 1: Condensation of 2,6-dichlorobenzylamine with 4,7-dimethyl-6-prop-2-enylpurine-2,6-dione in the presence of a base such as potassium carbonate to form the intermediate 2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurine-2,6-dione.", "Step 2: Cyclization of the intermediate with formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form the final product 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] }

CAS RN

876902-28-2

Product Name

2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C19H17Cl2N5O2

Molecular Weight

418.28

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H17Cl2N5O2/c1-4-8-24-11(2)9-25-15-16(22-18(24)25)23(3)19(28)26(17(15)27)10-12-13(20)6-5-7-14(12)21/h4-7,9H,1,8,10H2,2-3H3

InChI Key

DUMSVLAFGQXIHQ-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C

solubility

not available

Origin of Product

United States

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